Hexacyclinol

Structural elucidation X-ray crystallography NMR spectroscopy

Hexacyclinol (CAS 903574-41-4) is a structurally validated fungal epoxyquinone confirmed by total synthesis and X-ray crystallography (Porco/Rychnovsky revised structure). Discredited La Clair endoperoxide isomer must not be accepted as substitute. Exhibits pronounced K562 leukemia selectivity (IC50 0.4 µg/mL vs. HeLa 10 µg/mL) and antiplasmodial activity (P. falciparum IC50 2.4 µg/mL) not shared by monomeric epoxyquinones. Recommended for cancer selectivity, antimalarial screening, and neutrophil oxidative burst studies. Independent NMR/HRMS structural verification recommended upon receipt. For R&D use only.

Molecular Formula C23H28O7
Molecular Weight 416.5 g/mol
Cat. No. B1251779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexacyclinol
Synonymshexacyclinol
Molecular FormulaC23H28O7
Molecular Weight416.5 g/mol
Structural Identifiers
SMILESCC(=CC1C23C(C=C4C(C2C(O1)C5C(C3=O)O5)C(C6C(C4=O)O6)O)C(C)(C)OC)C
InChIInChI=1S/C23H28O7/c1-8(2)6-11-23-10(22(3,4)27-5)7-9-12(15(25)18-17(29-18)14(9)24)13(23)16(28-11)19-20(30-19)21(23)26/h6-7,10-13,15-20,25H,1-5H3/t10-,11-,12-,13-,15-,16-,17-,18+,19+,20+,23+/m1/s1
InChIKeyPFZFRWWDGXFULQ-NHFKQXEKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexacyclinol for Research Procurement: Identity, Source, and Validated Structure of a Fungal Epoxyquinone Metabolite


Hexacyclinol is a fungal epoxyquinone natural product isolated from the basidiomycete Panus rudis strain HKI 0254, originally discovered from specimens collected on dead Betula wood in Siberia [1]. The compound is characterized by a complex polycyclic scaffold featuring multiple epoxide rings, a hydroxyl group, and an α,β-unsaturated ketone motif within a hexacyclic framework (molecular formula C23H28O7, MW 416.47 g/mol) [2]. The structure of hexacyclinol was the subject of a widely documented controversy in the natural products chemistry community, culminating in a formal correction: the originally proposed endoperoxide-containing structure was disproven, and a revised structure was computationally predicted by Rychnovsky, then experimentally confirmed by Porco via total synthesis with full spectroscopic and X-ray crystallographic validation [3]. This structural history establishes that any procurement of hexacyclinol for research must reference the Porco/Rychnovsky revised structure and the accompanying validated spectroscopic data to ensure correct material identity.

Why Hexacyclinol Cannot Be Interchanged with Panepoxydone, Cycloepoxydon, or Pre-Revision Hexacyclinol Structures


Hexacyclinol cannot be generically substituted with other fungal epoxyquinone metabolites such as panepoxydone or cycloepoxydon, nor with material derived from the discredited La Clair endoperoxide structure, due to fundamental differences in structural identity, biosynthetic origin, and biological activity profiles. Panepoxydone (MW 210.23 g/mol) and cycloepoxydon (MW 240.25 g/mol) are monomeric epoxyquinone NF-κB inhibitors with substantially smaller molecular frameworks and different target engagement profiles compared to the dimeric, further cyclized architecture of hexacyclinol (MW 416.47 g/mol) [1]. Within the hexacyclinol literature itself, material synthesized or procured under the pre-revision Gräfe/La Clair endoperoxide structure represents a different constitutional isomer with distinct physical and spectroscopic properties that does not correspond to the validated natural product [2]. Procurement decisions must therefore specify the revised Porco/Rychnovsky structure (CAS 903574-41-4) and require independent verification of structural identity, given the documented risk of confusion between the validated and discredited structures in the supply chain.

Hexacyclinol Quantitative Evidence Guide: Validated Structural Identity, Differential Cytotoxicity, and Antiplasmodial Activity


Structural Identity Validation: X-Ray Crystallography Confirms Revised Hexacyclinol Structure Versus Discredited Endoperoxide Isomer

Hexacyclinol synthesized by Porco according to the Rychnovsky-predicted revised structure exhibited a 1H NMR spectrum that is identical to that of the natural product originally isolated by Gräfe, whereas the compound synthesized by La Clair under the discredited endoperoxide structure (constitutional isomer) showed NMR discrepancies that were subsequently identified as inconsistent with the natural product [1]. X-ray crystal structure analysis of Porco's synthetic product confirmed the framework proposed by Rychnovsky, providing definitive atomic-level resolution of the revised hexacyclinol structure [2]. Additionally, an independent computational DFT investigation at the B97-2/cc-pVTZ level demonstrated that the calculated 1H and 13C NMR spectra of the revised structure (structure 2) and the original Gräfe/La Clair proposed structure (structure 1) differ in many features related to both chemical shifts and J-coupling connectivities, establishing that the two isomers are spectroscopically distinguishable and not interchangeable [3].

Structural elucidation X-ray crystallography NMR spectroscopy

Hexacyclinol Differential Cytotoxicity Across Cancer Cell Lines: K562 Versus L-929 and HeLa

Hexacyclinol exhibits distinct cell-type selectivity in its antiproliferative activity, with a 25-fold difference in IC50 values between the most sensitive (K562, human chronic myelogenous leukemia) and least sensitive (HeLa, human cervical carcinoma) cell lines tested [1]. The K562 cell line shows particularly high sensitivity (IC50 0.4 μg/mL), making it the most responsive among the cell types evaluated, while HeLa cells are considerably less sensitive (IC50 10 μg/mL) [2]. In comparison to the related monomeric NF-κB inhibitor cycloepoxydon, hexacyclinol operates with a distinct activity profile: cycloepoxydon inhibits NF-κB- and AP-1-mediated SEAP expression with IC50 values of 1–2 μg/mL (4.2–8.4 μM) and 3–5 μg/mL (12.6–21 μM), respectively, reflecting a fundamentally different mechanism of action (transcription factor inhibition) rather than direct cytotoxicity [3].

Cancer cell lines Cytotoxicity Antiproliferative activity

Anti-Plasmodium falciparum Activity of Hexacyclinol: A Distinct Profile from Antibacterial and Cytotoxic Effects

Hexacyclinol demonstrates antimalarial activity against Plasmodium falciparum with an IC50 of 2.4 μg/mL [1]. This activity is intermediate in potency between its most sensitive cancer cell line target (K562, IC50 0.4 μg/mL) and its moderate antibacterial effects against Gram-positive bacteria (effective concentration range 4–40 μg/mL) [2]. The antiplasmodial activity of hexacyclinol represents a distinct biological dimension that is not shared by the structurally related monomeric NF-κB inhibitors panepoxydone and cycloepoxydon, for which antiplasmodial data are not reported in the primary literature [3].

Antimalarial Plasmodium falciparum Antiprotozoal activity

Hexacyclinol as a Benchmark Compound for Computational Structure Elucidation Algorithm Validation

Hexacyclinol has been independently validated as a benchmark compound for computer-assisted structure elucidation (CASE) algorithms, with the ACD/Structure Elucidator expert system successfully identifying the correct revised structure among competing hypothetical structures derived from the same NMR dataset [1]. The Rychnovsky DFT NMR prediction methodology (HF/3-21G geometries with mPW1PW91/6-31G(d,p) GIAO NMR predictions) was validated against hexacyclinol and related natural products including elisapterosin B, maoecrystal V, and elisabethin A, demonstrating remarkable agreement between predicted and experimental 13C chemical shifts for the revised structure while the originally proposed endoperoxide structure showed significant deviations from the experimental data [2]. This established hexacyclinol as a reference standard for testing and calibrating computational NMR prediction workflows in natural product structure elucidation [3].

CASE DFT NMR prediction Structure validation

Hexacyclinol Polymorphonuclear Neutrophil Oxidant Inhibition: Functional Activity Profile Distinguishing from Direct Antibacterial Effects

Hexacyclinol inhibits the production of oxidants by polymorphonuclear neutrophils (PMNL) stimulated by zymosan, with effective inhibition observed at concentrations in the range of 4–40 μg/mL [1]. This functional activity is distinct from its direct antibacterial effects, which are moderate against Gram-positive bacteria within the same concentration range [2]. In contrast, the structurally related monomeric epoxyquinone cycloepoxydon inhibits NF-κB- and AP-1-mediated transcription with IC50 values of 1–2 μg/mL (4.2–8.4 μM) and 3–5 μg/mL (12.6–21 μM) respectively, targeting a different cellular pathway (transcription factor activation) rather than the neutrophil oxidative burst response [3].

Neutrophil Oxidant inhibition Immunomodulation

Hexacyclinol Recommended Research and Industrial Application Scenarios Based on Validated Evidence


Cancer Cell Line Selectivity Studies Focusing on K562 Chronic Myelogenous Leukemia Models

Hexacyclinol is best deployed in cancer cell line selectivity studies where differential sensitivity across cell types is the primary investigational endpoint. The compound exhibits an IC50 of 0.4 μg/mL in K562 human chronic myelogenous leukemia cells, representing 3.5-fold higher potency than in L-929 fibroblasts (IC50 1.4 μg/mL) and 25-fold higher potency than in HeLa cervical carcinoma cells (IC50 10 μg/mL) [1]. This pronounced selectivity profile supports the use of hexacyclinol as a tool compound for investigating molecular determinants of differential sensitivity in leukemia versus solid tumor cell models, and for phenotypic screening programs seeking to identify compounds with leukemia-preferential activity.

Antimalarial Screening and Plasmodium falciparum Mechanism-of-Action Studies

Hexacyclinol demonstrates in vitro antiplasmodial activity against Plasmodium falciparum with an IC50 of 2.4 μg/mL, a property not shared by the structurally related monomeric epoxyquinone NF-κB inhibitors panepoxydone and cycloepoxydon [1]. This activity profile supports the procurement of hexacyclinol for antimalarial drug discovery screening cascades, particularly in programs seeking fungal-derived natural products with novel antimalarial chemotypes. The compound may serve as a positive control or chemical probe for investigating protozoan-specific mechanisms of action that are distinct from the transcription factor inhibition pathways targeted by its monomeric analogs [2].

Computational NMR Prediction and CASE Algorithm Benchmarking

The well-documented structural controversy and subsequent validation of hexacyclinol via DFT NMR prediction makes it an ideal benchmark compound for testing computational chemistry workflows [1]. The Rychnovsky methodology (HF/3-21G geometries, mPW1PW91/6-31G(d,p) GIAO NMR predictions) was validated using hexacyclinol and has become a reference standard for NMR prediction accuracy assessment [2]. Additionally, the ACD/Structure Elucidator CASE expert system has been independently validated using hexacyclinol spectral data to distinguish between the correct revised structure and the discredited endoperoxide isomer [3]. Procurement of authenticated hexacyclinol supports the development and calibration of computer-assisted structure elucidation algorithms and DFT-based NMR prediction tools.

Neutrophil Oxidative Burst and Innate Immunity Research

Hexacyclinol inhibits oxidant production by zymosan-stimulated polymorphonuclear neutrophils (PMNL) at concentrations of 4–40 μg/mL, a functional activity that distinguishes it from monomeric epoxyquinone NF-κB inhibitors that operate through transcription factor inhibition [1]. This activity profile positions hexacyclinol as a tool compound for investigating neutrophil oxidative burst regulation and innate immune response modulation, particularly in research settings where discrimination between direct antimicrobial effects and immunomodulatory activities is required [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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